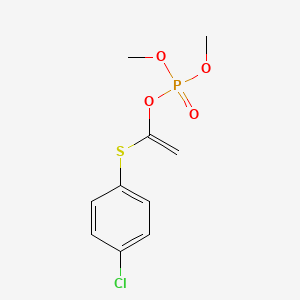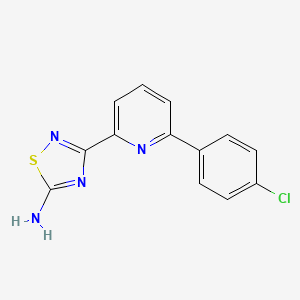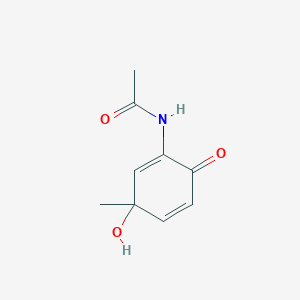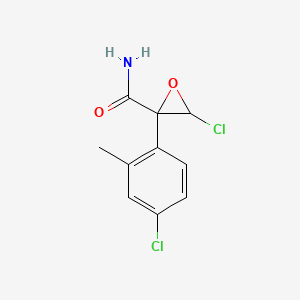
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol. This compound is characterized by the presence of a chlorinated oxirane ring and a carboxamide group attached to a chlorinated methylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide typically involves the reaction of 4-chloro-2-methylphenyl isocyanate with an appropriate epoxide precursor under controlled conditions . The reaction is carried out in a non-chlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of various substituted derivatives.
Scientific Research Applications
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The presence of the oxirane ring allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The chlorinated phenyl ring enhances its lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.
Comparison with Similar Compounds
3-Chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide can be compared with similar compounds such as:
3-Chloro-2-(4-methylphenyl)indazole: This compound has a similar chlorinated phenyl ring but differs in the presence of an indazole ring instead of an oxirane ring.
4-Chloro-2-methylphenoxyacetic acid: This compound shares the chlorinated methylphenyl structure but has a different functional group (phenoxyacetic acid) instead of an oxirane carboxamide.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research fields.
Properties
CAS No. |
23474-41-1 |
|---|---|
Molecular Formula |
C10H9Cl2NO2 |
Molecular Weight |
246.09 g/mol |
IUPAC Name |
3-chloro-2-(4-chloro-2-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-5-4-6(11)2-3-7(5)10(9(13)14)8(12)15-10/h2-4,8H,1H3,(H2,13,14) |
InChI Key |
WMYXMCBISNXBSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2(C(O2)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



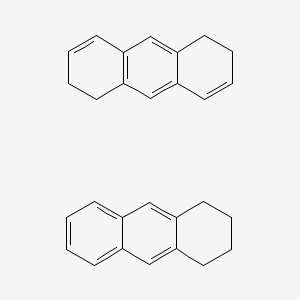

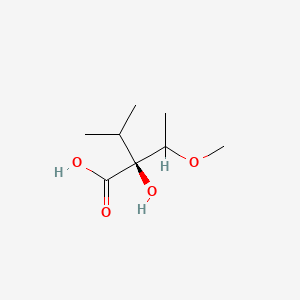
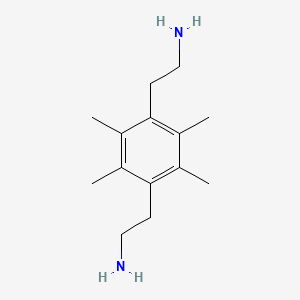
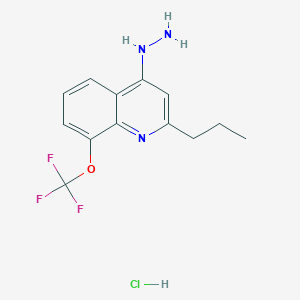

![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)

